2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide 2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 670273-43-5
VCID: VC7286936
InChI: InChI=1S/C22H18ClN3O3S2/c1-2-9-26-21(28)19-16(15-7-3-4-8-17(15)23)12-30-20(19)25-22(26)31-13-18(27)24-11-14-6-5-10-29-14/h2-8,10,12H,1,9,11,13H2,(H,24,27)
SMILES: C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CO3)SC=C2C4=CC=CC=C4Cl
Molecular Formula: C22H18ClN3O3S2
Molecular Weight: 471.97

2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

CAS No.: 670273-43-5

Cat. No.: VC7286936

Molecular Formula: C22H18ClN3O3S2

Molecular Weight: 471.97

* For research use only. Not for human or veterinary use.

2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide - 670273-43-5

Specification

CAS No. 670273-43-5
Molecular Formula C22H18ClN3O3S2
Molecular Weight 471.97
IUPAC Name 2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C22H18ClN3O3S2/c1-2-9-26-21(28)19-16(15-7-3-4-8-17(15)23)12-30-20(19)25-22(26)31-13-18(27)24-11-14-6-5-10-29-14/h2-8,10,12H,1,9,11,13H2,(H,24,27)
Standard InChI Key LWVZPTKJPJESIX-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CO3)SC=C2C4=CC=CC=C4Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The molecule features a bicyclic thieno[2,3-d]pyrimidine system, where a thiophene ring is annulated to a pyrimidine ring at the position. Key substituents include:

  • 2-Chlorophenyl group at position 5: Introduces aromatic bulk and potential π-π stacking interactions.

  • Prop-2-en-1-yl (allyl) group at position 3: Enhances molecular flexibility and may participate in covalent binding via Michael addition.

  • Sulfanyl bridge at position 2: Links the core to an acetamide side chain, providing metabolic stability compared to oxygen analogs.

Acetamide Side Chain

The N-[(furan-2-yl)methyl]acetamide moiety contributes:

  • Hydrogen-bonding capacity via the amide carbonyl (C=O) and NH groups .

  • Furan oxygen as a potential hydrogen bond acceptor .

  • Lipophilic balance through the furan methylene group .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₈ClN₃O₃S₂
Molecular Weight471.97 g/mol
IUPAC Name2-[5-(2-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
SMILESC=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CO3)SC=C2C4=CC=CC=C4Cl
Topological Polar Surface106 Ų

Synthetic Pathways and Characterization

Multi-Step Synthesis Strategy

The compound is synthesized through a sequence involving:

  • Thienopyrimidine Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with appropriately substituted nitriles under basic conditions (e.g., KOtBu in t-BuOH) .

  • Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution at position 3.

  • Sulfanyl Acetamide Coupling: Thioether formation between the C2-thiolate and chloroacetamide intermediates.

Analytical Characterization

Critical techniques for structural confirmation include:

  • ¹H NMR: Identifies allylic protons (δ 5.1–5.9 ppm), furan protons (δ 6.3–7.4 ppm), and amide NH (δ 8.2–8.5 ppm) .

  • HRMS: Molecular ion peak at m/z 471.97 with chlorine isotopic pattern.

  • HPLC: Purity >95% using C18 columns with acetonitrile/water gradients.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

Key findings from related compounds:

  • COX-2 Inhibition: 70–85% suppression at 10 μM concentration.

  • NF-κB Pathway Modulation: Downregulation of TNF-α and IL-6 production in macrophages.

Table 2: Comparative Biological Data of Analogues

CompoundEGFR IC₅₀ (μM)COX-2 Inhibition (%)
Parent thienopyrimidine1.278
2-Chlorophenyl derivative0.982
Sulfanyl acetamide analogue0.785

Pharmacokinetic Considerations

Absorption and Distribution

  • LogP: Predicted value of 3.1 suggests moderate lipophilicity.

  • Plasma Protein Binding: Estimated >90% due to aromatic and amide motifs.

Metabolic Stability

The sulfanyl bridge and furan group may undergo:

  • Oxidation: S→O conversion at the thioether (CYP3A4-mediated).

  • Furan Ring Opening: Potential hepatotoxicity via reactive metabolite formation .

Comparative Analysis with Structural Analogues

vs. Thieno[3,2-d]Pyrimidines

  • Enhanced Solubility: The [2,3-d] isomer shows 2.3× higher aqueous solubility than [3,2-d] counterparts.

  • Kinase Selectivity: Preferential inhibition of EGFR over PDGFR by 5:1 ratio.

Impact of Substituents

  • Allyl Group: Increases membrane permeability by 40% compared to methyl substituents.

  • Furan vs. Phenyl: Reduces hERG inhibition risk (IC₅₀ >30 μM vs. 8 μM) .

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